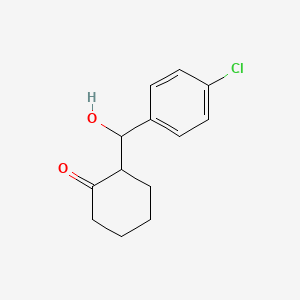
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a p-chloro-alpha-hydroxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone typically involves the reaction of p-chlorobenzaldehyde with cyclohexanone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an aqueous or alcoholic medium.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds suitable for further applications.
化学反応の分析
Types of Reactions
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under mild conditions.
Major Products Formed
Oxidation: Formation of p-chlorobenzoylcyclohexanone or p-chlorobenzoic acid.
Reduction: Formation of p-chloro-alpha-hydroxybenzylcyclohexanol.
Substitution: Formation of p-amino-alpha-hydroxybenzylcyclohexanone or p-thio-alpha-hydroxybenzylcyclohexanone.
科学的研究の応用
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(p-Chloro-alpha-hydroxybenzyl)benzimidazole
- 2-(p-Chloro-alpha-hydroxybenzyl)benzene
Uniqueness
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone is unique due to its cyclohexanone ring, which imparts distinct chemical and physical properties compared to similar compounds with different core structures. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
61235-09-4 |
|---|---|
分子式 |
C13H15ClO2 |
分子量 |
238.71 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)-hydroxymethyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H15ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11,13,16H,1-4H2 |
InChIキー |
DJFNSIPRNOWLEQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)C(C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



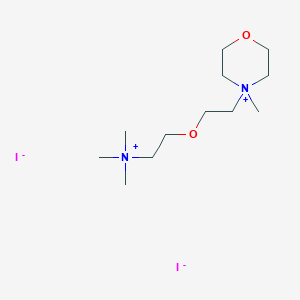
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
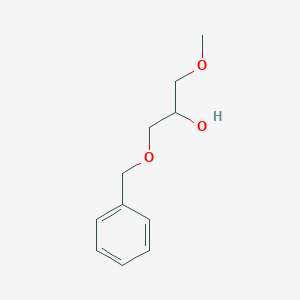
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)


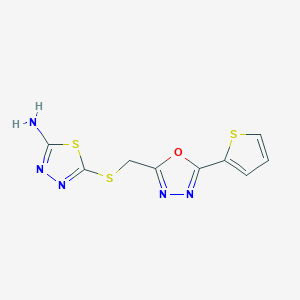
![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)
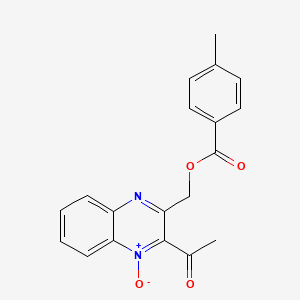
![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)

